

Pivalamide: A Versatile Building Block in Modern Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pivalamide (2,2-dimethylpropanamide), a simple amide distinguished by its sterically demanding tert-butyl group, has emerged as a highly versatile and valuable building block in organic synthesis.[1][2] Its unique structural and electronic properties are leveraged in a wide array of applications, from directing group in C-H functionalization to a robust protecting group and a precursor for complex heterocyclic systems.[1] This guide provides a comprehensive overview of **pivalamide**'s core applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its integration into synthetic workflows.

Physicochemical and Spectroscopic Properties

Pivalamide is a white crystalline solid at room temperature.[3][4] The bulky tert-butyl group significantly influences its physical properties, such as solubility and melting point, and plays a crucial role in its synthetic applications by providing steric hindrance.[1]

Table 1: Physicochemical Properties of **Pivalamide**



Property	Value	Reference
CAS Number	754-10-9	[2][3]
Molecular Formula	C5H11NO	[2][3]
Molar Mass	101.15 g/mol	[2][3]
Melting Point	154-157 °C	[2][4]
Boiling Point	212 °C	[2][4]
Appearance	White to almost white crystalline powder	[3][5]
Purity	>98.0% (GC)	[3][6]

Table 2: Spectroscopic Data for Pivalamide

Spectroscopy	Characteristic Peaks	Reference	
¹H NMR (400 MHz, CDCl₃)	δ 1.23 (s, 9H, C(CH ₃) ₃), δ 5.21 (br, 1H, NH), δ 5.59 (br, 1H, NH)	[4]	
¹³ C NMR (100 MHz, CDCl ₃)	δ 27.7 (C(CH ₃) ₃), δ 38.7 (C(CH ₃) ₃), δ 181.6 (C=O)	[4]	
FT-IR (KBr, cm ⁻¹)	3398 (N-H stretch), 3205 (N-H stretch), 2960 (C-H stretch), 1653 (C=O stretch, Amide I), 1624 (N-H bend, Amide II)	[4]	

Synthesis of Pivalamide

Pivalamide can be readily synthesized from pivalic acid through the formation of a mixed anhydride followed by amidation. This method is efficient and provides high yields of the desired product.



Materials: Pivalic acid, Tetrahydrofuran (THF), Triethylamine (Et₃N), Ethyl chloroformate, 1.0
 M Ammonium chloride (NH₄Cl) aqueous solution, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

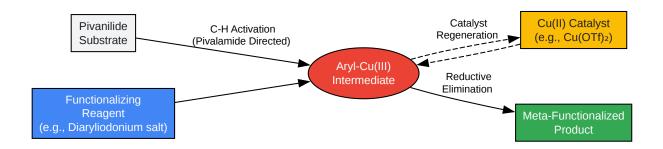
Procedure:

- To a solution of pivalic acid (1.0 eq.) in anhydrous THF at 0 °C, add triethylamine (3.0 eq.)
 followed by the dropwise addition of ethyl chloroformate (1.4 eq.).
- Stir the reaction mixture at 0 °C for 30 minutes to form the mixed anhydride.
- Add a 1.0 M aqueous solution of NH₄Cl (1.5 eq.) to the mixture.
- Continue stirring at 0 °C for an additional 30 minutes.
- Quench the reaction by adding water.
- Extract the mixture with ethyl acetate. The aqueous layer should be back-extracted with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure.
- The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate) to yield **pivalamide** as a colorless solid.

Pivalamide as a Directing Group in C-H Functionalization

The **pivalamide** group is an effective directing group, particularly for the meta-C-H functionalization of anilide substrates.[1] Its steric bulk and coordinating ability facilitate regioselective reactions that are otherwise difficult to achieve. Copper-catalyzed reactions have shown particular promise in this area.[1]





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Caption: Proposed catalytic cycle for copper-catalyzed meta-C-H arylation.

Table 3: Examples of Pivalamide-Directed C-H Functionalization

Substrate	Reagent	Catalyst System	Product	Selectivity	Reference
Pivanilides	Diaryliodoniu m salts	Cu(OTf)2	meta-Aryl Pivanilides	meta	[1]
Pivanilides	Alkenyl iodonium salts	Copper catalyst	meta-Alkenyl Pivanilides	meta	[1]
N-(quinolin-8- yl)pivalamide	N- Bromosuccini mide (NBS)	Iron(III) catalyst	N-(5- bromoquinoli n-8- yl)pivalamide	C5-H bromination	[1]

- Note: This is a representative protocol based on literature descriptions. Specific conditions may vary.
- Materials: Pivanilide substrate (1.0 eq.), Diaryliodonium salt (1.5 eq.), Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%), Solvent (e.g., 1,2-dichloroethane).
- Procedure:

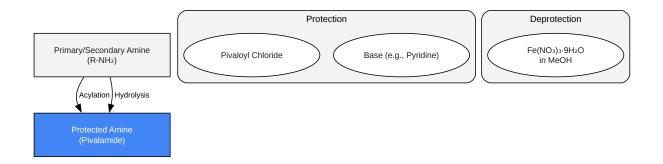


- In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the pivanilide substrate, diaryliodonium salt, and Cu(OTf)₂.
- Add the anhydrous solvent via syringe.
- Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the solution with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to obtain the metaarylated product.

Pivalamide as a Protecting Group for Amines

The pivaloyl group (Piv) is frequently used to protect primary and secondary amines.[7] The resulting **pivalamide** is stable under various conditions, including mild acid and base.[7] Its steric hindrance makes it resistant to many nucleophiles and bases, yet it can be removed under specific hydrolytic conditions.





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Caption: General workflow for amine protection and deprotection using **pivalamide**.

- Materials: Amine (1.0 eq.), Pivaloyl chloride (1.1-1.3 eq.), Anhydrous solvent (e.g.,
 Dichloromethane, THF, or Pyridine), Base (e.g., Triethylamine or Pyridine, 1.2-1.5 eq.).
- Procedure:
 - Dissolve the amine in the anhydrous solvent in a dry, round-bottom flask under an inert atmosphere.
 - Add the base to the solution.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add pivaloyl chloride dropwise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
 - Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).



- Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the **pivalamide**.
- Note: This mild method is particularly useful for sensitive substrates where harsh acidic or basic conditions are not tolerated.
- Materials: Pivalamide substrate (1.0 eq.), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.2 eq.), Methanol (MeOH).
- Procedure:
 - Dissolve the 2-pivalamido substrate in methanol.
 - Add Fe(NO₃)₃⋅9H₂O to the solution.
 - Stir the reaction mixture at room temperature for 24 hours.
 - Monitor the reaction for the disappearance of the starting material by TLC.
 - Once complete, remove the solvent under reduced pressure.
 - Triturate the residue with a suitable solvent (e.g., ethanol) to precipitate or isolate the free amine product.

Pivalamide as a Precursor in Heterocyclic Synthesis

Pivalamide and its derivatives are valuable precursors for constructing nitrogen-containing heterocycles.[1] They can be used to synthesize ligands, enzyme inhibitors, and other pharmacologically active compounds.[1][8]





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Caption: Synthetic route to a functionalized quinoline via a **pivalamide** intermediate.

- Part A: Synthesis of N-(quinolin-8-yl)pivalamide
 - React substituted quinolin-8-amine with pivaloyl chloride in the presence of a base like triethylamine to afford the corresponding N-(quinolin-8-yl)pivalamide.[1] Purification is typically achieved by column chromatography.
- Part B: Iron(III)-Catalyzed C5-H Bromination
 - In a suitable solvent such as water, dissolve N-(quinolin-8-yl)pivalamide (1.0 eq.).
 - Add N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of an Iron(III) salt.[1] An oxidant may also be required.
 - Stir the reaction at mild conditions (e.g., room temperature) until completion, as monitored by TLC.
 - The reaction provides regioselective bromination at the C5 position of the quinoline ring.[1]
 - Work-up typically involves extraction with an organic solvent, washing, drying, and
 purification by chromatography or recrystallization to yield the 5-halogenated product.[1]

In conclusion, **pivalamide**'s unique steric and electronic characteristics make it a powerful tool in the arsenal of the modern synthetic chemist. Its utility as a directing group enables novel C-H functionalization strategies, its robustness as a protecting group allows for complex multi-step syntheses, and its role as a precursor facilitates the construction of valuable heterocyclic scaffolds. The protocols and data presented herein offer a practical guide for leveraging **pivalamide** as a key building block in research and development.

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